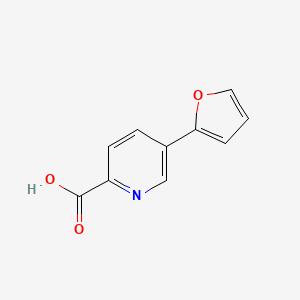

5-(Furan-2-yl)picolinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-(Furan-2-yl)picolinic acid” is a compound that contains a furan ring and a picolinic acid moiety . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Picolinic acid is a catabolite of the amino acid tryptophan through the kynurenine pathway .

Scientific Research Applications

Synthesis and Characterization of Complexes

The nuclease activity of mixed ligand complexes of copper(II) with heteroaromatic derivatives, including furan-2-yl compounds, showcases their potential in biologically relevant reactions. These complexes, characterized by spectroscopic methods, demonstrate distinct geometries and electronic properties, hinting at their utility in studying metal-ligand interactions and nuclease activity, an area crucial for understanding DNA cleavage mechanisms (Reddy, Reddy, & Babu, 2000).

Enzyme Catalysis

The enzyme-catalyzed oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid by an FAD-dependent enzyme highlights the role of furan derivatives in developing biobased platform chemicals for polymer production. This enzyme's ability to efficiently convert furan derivatives under mild conditions could be crucial for sustainable chemistry applications (Dijkman, Groothuis, & Fraaije, 2014).

Discovery of New Furan Derivatives

New furan derivatives isolated from a mangrove-derived endophytic fungus suggest the potential of furan compounds in novel drug discovery and natural product chemistry. Such findings contribute to the chemical diversity of furan derivatives and their potential applications in medicinal chemistry (Chen et al., 2017).

Organic Synthesis and Chemical Reactions

The synthesis and reactions of derivatives of furan-2-carboxylic acids, including those involving thiadiazole, showcase the versatility of furan derivatives in organic synthesis. These studies are pivotal for developing new chemical reactions and materials with potential applications in pharmaceuticals and materials science (Kuticheva, Pevzner, & Petrov, 2015).

Photocatalytic Activity

The hydrothermal assembly of coordination compounds using 5-(3,4-dicarboxylphenyl)picolinic acid and its photocatalytic activity in Mn, Ni, Cu, and Zn coordination polymers highlight the potential of furan derivatives in environmental applications. Such studies pave the way for the development of new photocatalytic materials for pollutant degradation (Gu et al., 2017).

Future Directions

Furan-based compounds, including “5-(Furan-2-yl)picolinic acid”, have potential applications in various fields due to their unique chemical properties. They can be synthesized from biomass, making them a sustainable alternative to traditional petroleum-based compounds . Future research could focus on exploring these applications further and developing efficient synthesis methods for these compounds.

Mechanism of Action

Target of Action

It’s worth noting that picolinic acid, a structurally similar compound, has been implicated in a variety of neuroprotective, immunological, and anti-proliferative effects . It is also suggested to assist in the absorption of zinc (II) ions and other divalent or trivalent ions through the small intestine .

Mode of Action

Picolinic acid, a related compound, works by binding to zinc finger proteins (zfps) in a way that changes their structures and disrupts zinc binding, inhibiting function . This interaction with ZFPs could potentially influence viral replication and packaging as well as normal cell homeostatic functions .

Biochemical Pathways

Picolinic acid, a compound structurally similar to 5-(Furan-2-yl)picolinic acid, is a catabolite of the amino acid tryptophan through the kynurenine pathway

Result of Action

Picolinic acid has been shown to be an anti-viral in vitro and in vivo .

Action Environment

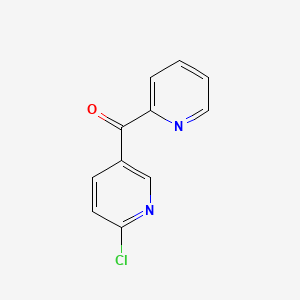

It’s worth noting that the success of suzuki–miyaura coupling, a reaction involving organoboron reagents, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

properties

IUPAC Name |

5-(furan-2-yl)pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-10(13)8-4-3-7(6-11-8)9-2-1-5-14-9/h1-6H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTWJYKGQIACFMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CN=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649934 |

Source

|

| Record name | 5-(Furan-2-yl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

930110-99-9 |

Source

|

| Record name | 5-(2-Furanyl)-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=930110-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Furan-2-yl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

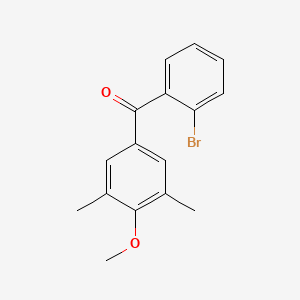

methanone](/img/structure/B1346316.png)